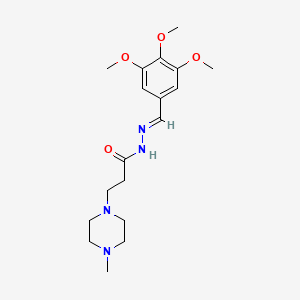
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide (DTBS) is a sulfonamide compound that has been used in various scientific research applications. DTBS is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The compound has been synthesized using different methods, including the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of pH in the body. Inhibition of these enzymes can lead to changes in pH, which can affect various physiological processes.
Biochemical and Physiological Effects
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to changes in pH, which can affect the activity of various enzymes and proteins in the body. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has various advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be stored for long periods without degradation. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is also soluble in organic solvents, which makes it easy to handle and use in experiments. However, one of the limitations is that it is not very water-soluble, which can limit its use in some experiments.
Direcciones Futuras
There are various future directions for the use of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide in scientific research. One of the directions is the development of new compounds based on 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide that have improved solubility and bioavailability. Another direction is the use of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion
In conclusion, 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is a sulfonamide compound that has been used in various scientific research applications. The compound has been synthesized using different methods, including the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which can lead to changes in pH and affect various physiological processes. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Métodos De Síntesis
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide can be synthesized using different methods. One of the most common methods is the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine. The reaction is carried out in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has been used in various scientific research applications. One of the most common applications is as a reagent in the synthesis of sulfonamides. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has also been used as a precursor in the synthesis of other compounds such as sulfonate esters and sulfonamidoalkyl ethers.
Propiedades
IUPAC Name |
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6-4-7(10)8(11)5-9(6)15(13,14)12(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKKQVSROKHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)

